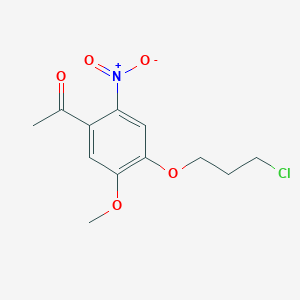

1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

1160707-44-7 |

|---|---|

Molecular Formula |

C12H14ClNO5 |

Molecular Weight |

287.69 g/mol |

IUPAC Name |

1-[4-(3-chloropropoxy)-5-methoxy-2-nitrophenyl]ethanone |

InChI |

InChI=1S/C12H14ClNO5/c1-8(15)9-6-11(18-2)12(19-5-3-4-13)7-10(9)14(16)17/h6-7H,3-5H2,1-2H3 |

InChI Key |

HRVQZRCLRPJMQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCCl)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone typically involves multiple steps. One common synthetic route starts with the reaction of 3-chloropropanol with 4-hydroxy-3-methoxyacetophenone to form the intermediate 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃ (40%), 0°C overnight | 51% | |

| Alkylation | 1-bromo-3-chloropropane, K₂CO₃, DMF | 79.6% | |

| Purification | Silica gel chromatography | N/A |

Nitration Mechanism

The nitration occurs via electrophilic aromatic substitution. The nitronium ion (NO₂⁺) is generated in situ and attacks the activated aromatic ring (activated by the methoxy group). The nitro group is introduced at the C-2 position , directing further substitutions .

Alkylation Mechanism

The hydroxyl group at C-4 undergoes nucleophilic substitution with 3-chloropropyl halides. The reaction proceeds via an SN2 mechanism, facilitated by the strong base (K₂CO₃), which deprotonates the hydroxyl group to form an alkoxide. The alkoxide attacks the electrophilic carbon in the 3-chloropropyl halide, displacing the leaving group (e.g., bromide or chloride) .

Spectral Analysis

1H NMR (400 MHz, CDCl₃)

-

δ 7.63 (s, 1H, ArH)

-

δ 6.75 (s, 1H, ArH)

-

δ 4.25 (t, J = 6.0 Hz, 2H, CH₂Cl)

-

δ 3.95 (s, 3H, OCH₃)

13C NMR (100 MHz, CDCl₃)

IR (KBr)

HRMS

Scientific Research Applications

Medicinal Chemistry Applications

1. Precursor for Bosutinib Synthesis

1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone serves as a precursor in the synthesis of Bosutinib, a drug used to treat chronic myelogenous leukemia (CML) by inhibiting specific tyrosine kinases. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity.

2. Inhibition of Histone Methyltransferases

This compound exhibits significant biological activity as an inhibitor of histone methyltransferases, particularly G9a and GLP. These enzymes are crucial for regulating gene expression through histone methylation. By inhibiting these enzymes, this compound can reduce histone methylation marks associated with transcriptional repression, indicating its potential utility in cancer therapeutics.

Research Applications

1. Epigenetic Regulation Studies

Due to its ability to alter histone methylation patterns, this compound is valuable in research focused on epigenetic regulation and gene expression modulation. It could be instrumental in studies investigating the role of histone modifications in various diseases, including cancer.

2. Drug Metabolism Studies

Studies have indicated that this compound is a substrate for cytochrome P450 enzymes, which are involved in drug metabolism. Understanding its interactions with these enzymes can provide insights into its pharmacokinetics and potential drug-drug interactions.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related ethanone derivatives, highlighting substituent variations and their implications:

Key Observations:

- The 3-chloropropoxy chain introduces steric bulk and lipophilicity, which may lower melting points compared to compounds with smaller substituents (e.g., hydroxyl or methyl groups) . Halogen variations (e.g., fluorine in vs. chlorine in the target) influence polarity and intermolecular interactions.

Synthetic Routes :

Physicochemical Properties

- Melting Points: Compounds with hydroxyl groups (e.g., 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone, 109–110°C ) exhibit higher melting points due to hydrogen bonding. The target compound’s chloropropoxy chain likely reduces crystallinity, though data are unavailable.

Biological Activity

1-(4-(3-Chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone, also known by its CAS number 1160707-44-7, is a synthetic organic compound with significant biological activity. This compound is characterized by its unique molecular structure, which includes a chloropropoxy group, a methoxy group, and a nitrophenyl moiety. Its molecular formula is with a molecular weight of approximately 242.70 g/mol .

This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

This compound primarily functions as an inhibitor of histone methyltransferases , specifically G9a and GLP (G9a-like protein). These enzymes play crucial roles in regulating gene expression through histone methylation. The inhibition of these enzymes leads to a reduction in transcriptional repression marks, suggesting potential applications in cancer therapeutics .

Interaction Studies

Studies indicate that this compound acts as a competitive inhibitor for G9a and GLP enzymes. This interaction alters histone methylation patterns, which are essential for various cellular processes including proliferation and survival . The compound's influence on signaling pathways associated with these processes further underscores its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone | Hydroxy group instead of chloropropoxy | Potentially similar inhibition profile |

| (4-(3-Iodopropoxy)-5-methoxy-2-nitrophenyl)methanol | Iodine substitution | Similar inhibition but different reactivity |

| Bosutinib (SKI-606) | Contains similar aromatic systems | Directly inhibits BCR-ABL tyrosine kinase |

Uniqueness : The presence of the chloropropoxy group in this compound enhances its lipophilicity and biological activity compared to compounds lacking this substitution .

Potential Applications in Cancer Therapy

Research has indicated that this compound could serve as a lead compound for developing new cancer therapies targeting aberrant tyrosine kinase activity. Its role in inhibiting histone methyltransferases positions it as a candidate for epigenetic modulation in cancer treatment .

Pharmacokinetics and Metabolism

This compound has been identified as a substrate for cytochrome P450 enzymes, which are involved in drug metabolism. This characteristic is crucial for understanding its pharmacokinetics and potential interactions with other therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(3-chloropropoxy)-5-methoxy-2-nitrophenyl)ethanone, and what parameters critically affect reaction yield?

- Methodology : A common approach involves sequential functionalization of a phenolic precursor. For example:

Phenol alkylation : React 4-hydroxy-5-methoxy-2-nitroacetophenone with 3-chloropropyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the 3-chloropropoxy group via nucleophilic substitution.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization depends on stoichiometry, solvent polarity, and reaction time .

- Critical Parameters : Excess alkylating agent (1.2–1.5 equiv), anhydrous conditions, and controlled temperature (60–80°C) minimize side reactions like polyalkylation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?

- Techniques :

- NMR :

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), methoxy singlet (δ ~3.8 ppm), and chloropropoxy methylene signals (δ ~3.7–4.3 ppm).

- ¹³C NMR : Carbonyl (δ ~200 ppm), nitro group adjacent carbons (δ ~140–150 ppm) .

- IR : Strong C=O stretch (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹) .

- HRMS : Exact mass (C₁₂H₁₅ClNO₅⁺) = 288.0636 (theoretical), confirming molecular formula .

Q. How does the nitro group influence the compound’s reactivity in further functionalization?

- Reactivity : The nitro group is a strong electron-withdrawing meta-director, making electrophilic substitution (e.g., nitration, halogenation) challenging at adjacent positions. Reductive amination or nucleophilic aromatic substitution (e.g., SNAr with amines) may require harsh conditions (e.g., Pd catalysis) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during nitration of intermediates leading to this compound?

- Strategy :

- Pre-nitration of the phenolic precursor before alkylation avoids steric hindrance from the chloropropoxy group.

- Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitration at the para position relative to the methoxy group .

Q. What advanced techniques resolve NMR signal overlap in structurally complex derivatives of this compound?

- Solutions :

- 2D NMR (COSY, HSQC) : Differentiates coupled protons (e.g., chloropropoxy chain vs. aromatic protons) .

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the propoxy chain.

- Computational Predictions : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs) .

Q. How can researchers address contradictions in mass spectrometry data (e.g., unexpected fragment ions)?

- Approach :

- Isotopic Pattern Analysis : Confirm chlorine’s presence via M+2 peak (~1/3 intensity of M⁺).

- MS/MS Fragmentation : Compare with in silico fragmentation tools (e.g., Mass Frontier) to identify unexpected cleavage pathways, such as NO₂ loss (-46 Da) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process Optimization :

- Flow Chemistry : Enhances mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the chloropropoxy group).

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate concentrations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.